

Physicochemical Profile of 2,6-Dichloro-4-methylbenzaldehyde

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Compound of Interest

Compound Name:	2,6-Dichloro-4-methylbenzaldehyde
Cat. No.:	B179168

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A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior in different solvent systems.

Chemical Structure:

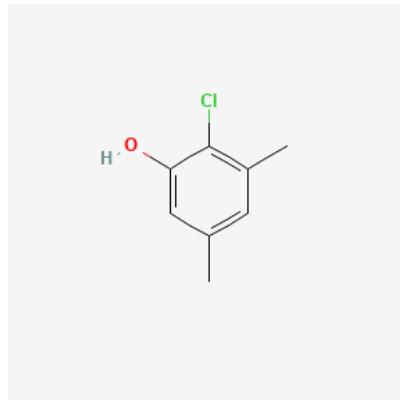


Figure 1. Chemical Structure of 2,6-Dichloro-4-methylbenzaldehyde.

The structure reveals a benzaldehyde core with two chlorine atoms ortho to the aldehyde group and a methyl group in the para position. The electron-withdrawing nature of the chlorine atoms and the aldehyde group, combined with the hydrophobic character of the benzene ring and methyl group, results in a molecule with low polarity. This suggests a general preference for solubility in non-polar to moderately polar organic solvents over aqueous solutions.

Key Properties:

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for experimental design and data interpretation.

Property	Value	Source
Chemical Formula	<chem>C8H6Cl2O</chem>	PubChem
Molecular Weight	190.04 g/mol	PubChem
Appearance	White to off-white crystalline powder	Chemical Suppliers
Melting Point	65-67 °C	Sigma-Aldrich
Boiling Point	255.4±20.0 °C at 760 mmHg	ChemSrc
CAS Number	56377-66-3	PubChem

Solubility Profile

Based on its molecular structure, **2,6-dichloro-4-methylbenzaldehyde** is expected to be sparingly soluble in water and more soluble in organic solvents. The following table summarizes its known solubility.

Solvent	Solubility	Notes	Source
Water	Insoluble	Predicted based on structure; empirical data not readily available.	---
Chloroform	Soluble	A common solvent for non-polar to moderately polar organic compounds.	Sigma-Aldrich
Dichloromethane	Soluble	Similar polarity to chloroform, expected to be a good solvent.	General Chemical Principles
Methanol	Soluble	A polar protic solvent that can interact with the aldehyde group.	Sigma-Aldrich
Toluene	Soluble	A non-polar aromatic solvent, likely to be effective.	General Chemical Principles
Acetone	Soluble	A polar aprotic solvent capable of dissolving a wide range of compounds.	General Chemical Principles

Note: "Soluble" is a qualitative term. For precise applications, quantitative determination is necessary.

Experimental Determination of Solubility: A Validated Protocol

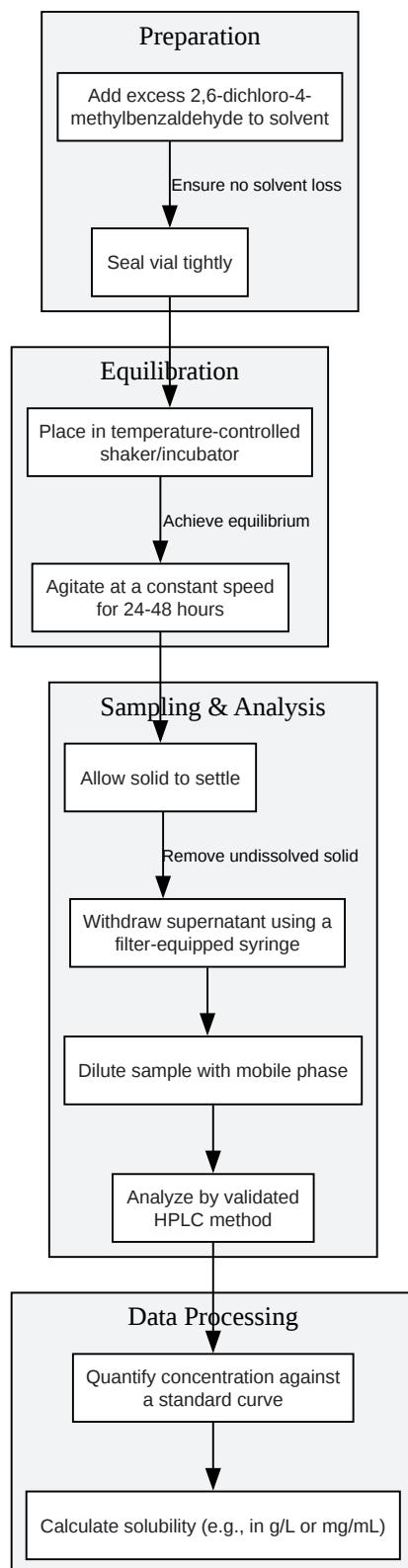
The absence of extensive quantitative solubility data in the literature necessitates a reliable experimental protocol for its determination. The following isothermal shake-flask method is a gold-standard approach for accurately measuring the solubility of a solid compound in a given solvent.

Rationale and Causality

The shake-flask method is chosen for its simplicity, reliability, and ability to ensure that the solution reaches equilibrium, which is a critical factor for obtaining accurate solubility data. By maintaining a constant temperature and allowing sufficient time for equilibration, we can be confident that the measured concentration represents the true solubility of the compound under the specified conditions. The use of a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), ensures accurate quantification of the dissolved solute.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.



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Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

- Preparation of Saturated Solution:
 - Add an excess amount of **2,6-dichloro-4-methylbenzaldehyde** to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
 - Seal the vial tightly to prevent solvent evaporation, which would alter the concentration.
- Equilibration:
 - Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture at a constant speed for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course study can be conducted to determine the minimum time required to reach a stable concentration.
- Sample Collection and Preparation:
 - Remove the vial from the shaker and allow the undissolved solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
 - Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection.
 - Prepare a series of standard solutions of **2,6-dichloro-4-methylbenzaldehyde** of known concentrations and generate a calibration curve.

- Quantify the concentration of the compound in the sample by comparing its response to the calibration curve.
- Calculation:
 - Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of **2,6-dichloro-4-methylbenzaldehyde** in the chosen solvent at the specified temperature.

Importance in Research and Development

A thorough understanding of the solubility of **2,6-dichloro-4-methylbenzaldehyde** is paramount for its effective use in various scientific and industrial applications:

- Process Chemistry: Solubility data is essential for selecting appropriate solvents for chemical reactions, optimizing reaction conditions, and developing efficient work-up and purification procedures, including crystallization.
- Drug Discovery and Development: As a building block in the synthesis of more complex molecules, its solubility influences the choice of solvents and reaction conditions in the preparation of active pharmaceutical ingredients (APIs).
- Formulation Science: For any potential direct application, solubility in various excipients and solvent systems is a key determinant of formulation feasibility and bioavailability.

Safety and Handling Precautions

2,6-Dichloro-4-methylbenzaldehyde should be handled with appropriate care in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- PubChem. (n.d.). **2,6-Dichloro-4-methylbenzaldehyde**. National Center for Biotechnology Information.
- ChemSrc. (n.d.). 56377-66-3 | **2,6-Dichloro-4-methylbenzaldehyde**.

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